Acetylene-water
Description
Structure
2D Structure
Properties
CAS No. |
164078-76-6 |
|---|---|
Molecular Formula |
C2H4O |
Molecular Weight |
44.05 g/mol |
IUPAC Name |
acetylene;hydrate |
InChI |
InChI=1S/C2H2.H2O/c1-2;/h1-2H;1H2 |
InChI Key |
HMYNUKPKYAKNHH-UHFFFAOYSA-N |
Canonical SMILES |
C#C.O |
Origin of Product |
United States |
Intermolecular Interactions and Molecular Complexes in Acetylene Water Systems
Theoretical Frameworks for Acetylene-Water Interactions
To accurately describe the subtle forces at play between acetylene (B1199291) and water, a range of computational chemistry methods are employed. These theoretical frameworks allow for the detailed exploration of the potential energy surface (PES) of the this compound complex, identifying stable structures and the energy barriers between them.
Ab Initio and Density Functional Theory (DFT) Approaches
Ab initio and Density Functional Theory (DFT) methods are foundational in the study of this compound interactions. Ab initio methods, which are based on first principles of quantum mechanics, provide a rigorous way to calculate the electronic structure of molecules. DFT, on the other hand, uses the electron density to determine the properties of a system, often offering a good balance between accuracy and computational cost.
Several studies have utilized these methods to investigate the structures and energetics of this compound complexes. mst.edujosorge.com For instance, DFT calculations have been used to explore the interactions in various configurations, including those involving C-H···O and O-H···π hydrogen bonds. mst.edunih.gov However, some DFT functionals have shown limitations, with certain configurations collapsing to more stable structures during optimization. mst.edu The choice of functional and basis set is therefore critical for obtaining reliable results.
Møller-Plesset Perturbation Theory Studies (MP2, MP4)
Møller-Plesset perturbation theory is a widely used ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. wikipedia.org Second-order (MP2) and fourth-order (MP4) Møller-Plesset theories have been extensively applied to the this compound system. aip.orgosti.govuoa.gr
These studies have been instrumental in characterizing the stationary points on the potential energy surface, including minima corresponding to stable complexes and transition states for their interconversion. aip.orguoa.gr MP2 calculations, in conjunction with correlation-consistent basis sets, have been used to locate multiple minima and saddle points on the potential energy surfaces of small this compound clusters, such as (C₂H₂)(H₂O)₂, (C₂H₂)(H₂O)₃, and (C₂H₂)(H₂O)₄. uoa.gr It has been noted that including electron correlation at the MP2 level can affect the total energies of related molecules differently, sometimes leading to an overestimation of the relative energy of certain isomers. isu.ru
Coupled-Cluster Theory Investigations (CCSD(T))
Coupled-cluster (CC) theory, particularly the "gold standard" CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is considered one of the most accurate methods for calculating the properties of small to medium-sized molecules. aip.orgosti.govresearchgate.netacs.org
In the context of the this compound system, CCSD(T) calculations have provided benchmark energetic data. aip.orgosti.gov These high-level calculations have been crucial in determining the relative stability of different isomers of the this compound dimer. aip.org Studies have shown that the difference between CCSD(T) and full CCSDT (coupled-cluster with single, double, and triple excitations) interaction energies can be small, supporting the use of the more computationally feasible CCSD(T) method for determining accurate stabilization energies. researchgate.net
Basis Set Superposition Error (BSSE) Correction Methodologies
A significant challenge in calculating the interaction energies of weakly bound complexes is the basis set superposition error (BSSE). This error arises because the basis functions of one molecule can artificially lower the energy of the other molecule in the complex. The counterpoise correction method is the most common approach to mitigate BSSE.
The inclusion of BSSE corrections has been shown to have a substantial effect on the qualitative features of the this compound potential energy surface. aip.orguoa.gr In some cases, BSSE corrections are responsible for altering the predicted equilibrium geometry of the complex. aip.orguoa.gr For instance, in the this compound dimer, BSSE corrections were found to favor a structure of higher symmetry for the global minimum. aip.org The importance of accounting for BSSE in obtaining accurate interaction energies for this compound clusters has been consistently highlighted in the literature. uoa.gr
Zero-Point Energy (ZPE) Considerations in Complex Stability
The stability of a molecular complex is not solely determined by its electronic energy but also by its zero-point vibrational energy (ZPE). ZPE corrections account for the vibrational motion that persists even at absolute zero temperature.
For the this compound system, ZPE corrections have been found to be significant. aip.orguoa.gr These corrections can alter the relative energies of different isomers and even influence whether a particular structure is a true minimum on the potential energy surface. aip.org In the case of the this compound dimer, ZPE corrections were found to increase the stability of the global minimum structure. aip.orgosti.gov The combination of BSSE and ZPE corrections can sometimes lead to the destabilization of a local minimum to the point where it may readily convert to the global minimum, explaining experimental observations of a single isomer. aip.orguoa.gr
Structure and Energetics of this compound Monomers and Oligomers
The interaction between a single acetylene molecule and one or more water molecules leads to the formation of monomers and oligomers with distinct structures and binding energies.
In the this compound dimer (monomer), two primary structures have been investigated: a T-shaped structure where a hydrogen atom of water points towards the acetylene π-bond, and a hydrogen-bonded structure where an acetylene hydrogen interacts with the oxygen of water. unh.edu Theoretical studies have consistently shown that the hydrogen-bonded structure, where water acts as a proton acceptor, is the global minimum. aip.orgunh.edu The T-shaped structure, where water acts as a proton donor, is a local minimum but is destabilized by BSSE and ZPE corrections, likely leading to its conversion to the more stable form. aip.orguoa.gr
As more water molecules are added, the structures become more complex. For acetylene-(water)₂ (AW₂) and acetylene-(water)₃ (AW₃) clusters, the global minima are cyclic configurations where the acetylene molecule is incorporated into the hydrogen-bonding network of the water molecules. uoa.gr However, for the acetylene-(water)₄ (AW₄) cluster, a shift in the structural pattern is observed. The global minimum for AW₄ is a van der Waals complex between a cyclic water tetramer and the acetylene molecule. uoa.gr
The interaction energies of these clusters increase with the number of water molecules. The following table summarizes the BSSE-corrected interaction energies (ΔEₑ(BSSE)) and the interaction energies including ZPE corrections (ΔE₀(BSSE)) for the global minima of these clusters, as calculated at the MP2 level of theory.
| Cluster | Basis Set | ΔEₑ(BSSE) (kcal/mol) | ΔE₀(BSSE) (kcal/mol) |
| AW₂ | aug-cc-pVTZ | -10.37 | -6.70 |
| AW₃ | aug-cc-pVDZ | -17.80 | -11.46 |
| AW₄ | aug-cc-pVDZ | -28.01 | -18.67 |
| Data sourced from a study on this compound clusters. uoa.gr |
Numerous local minima also exist on the potential energy surfaces of these clusters, lying within a few kcal/mol of the global minima. uoa.gr The stability of the low-lying ring networks is often attributed to the maximization of many-body interactions, particularly three-body terms. uoa.gr
Dimeric this compound Complexes (C₂H₂-H₂O)
The simplest of these systems, the this compound dimer (C₂H₂-H₂O), has been the subject of extensive experimental and theoretical research to characterize its structure and energetics.
Two primary hydrogen bonding configurations are possible in the this compound dimer. The first is a CH···O hydrogen bond where a hydrogen atom of acetylene acts as the proton donor to the oxygen atom of water. aip.org The second is an OH···π interaction, where a hydrogen atom of water donates a proton to the π-electron cloud of the acetylene triple bond. aip.org
Quantum chemical calculations have shown that the global minimum on the potential energy surface corresponds to a configuration with a weak and strictly linear intermolecular CH···O hydrogen bond. aip.org In this arrangement, the acetylene molecule acts as the hydrogen bond donor. aip.org Another local potential energy minimum exists which involves a weak intermolecular OH···π hydrogen bond, with the water molecule acting as the hydrogen bond donor to the π-cloud of acetylene. aip.org The spectral redshift of the asymmetric C-H stretching mode of acetylene is indicative of the CH···O interaction, while redshifts in the O-H stretching modes of water point to the OH···π interaction. aip.org
The potential energy surface (PES) of the C₂H₂-H₂O complex has been extensively studied using various levels of theory. uoa.gruoa.gr These studies aim to locate and characterize the stationary points, including minima corresponding to stable isomers and saddle points corresponding to transition states. uoa.gr The PES is a conceptual tool that helps visualize the energy of the molecular system as a function of its geometry. muni.cz
Initial studies identified two minima on the PES: a global minimum with a C₂ᵥ symmetry where water acts as a proton acceptor (AW-Y), and a local minimum where water acts as a proton donor to the triple bond (AW-T). uoa.gruoa.gr However, corrections for basis set superposition error (BSSE) and zero-point energy (ZPE) have a significant impact on the qualitative features of the PES. uoa.gr These corrections tend to destabilize the water-donor arrangement, suggesting it can readily convert to the global minimum. uoa.gr Consequently, it is concluded that there is likely only one true minimum on the PES, which aligns with experimental observations of a single isomer. uoa.gruoa.gr
Our best estimates for the global minimum (water acceptor) with C₂ᵥ symmetry place the interaction energy (ΔEₑ) at -2.87 kcal/mol and the zero-point corrected energy (ΔE₀) at -2.04 kcal/mol, with a van der Waals distance of 2.190 Å. uoa.gr The water donor arrangement is calculated to be only slightly higher in energy, by about 0.3 kcal/mol (0.5 kcal/mol with ZPE corrections). uoa.gr
Table 1: Calculated Interaction Energies for C₂H₂-H₂O Dimer Configurations
| Configuration | Interaction Energy (ΔEₑ) (kcal/mol) | Zero-Point Corrected Energy (ΔE₀) (kcal/mol) |
| Water Acceptor (Global Minimum) | -2.87 uoa.gr | -2.04 uoa.gr |
| Water Donor (Local Minimum) | -2.57 uoa.gr | -1.54 uoa.gr |
The isomerization between the different configurations of the this compound complex involves overcoming an energy barrier on the potential energy surface. researchgate.net The transition state for the isomerization from the higher-energy water-donor arrangement to the global minimum is very low, with a calculated barrier of only 0.18 kcal/mol. uoa.gr When BSSE and ZPE corrections are included, the water-donor structure becomes unstable, suggesting a facile conversion to the more stable global minimum. uoa.gr This low barrier explains why experimentally only one isomer of the this compound dimer is observed. uoa.gr
Potential Energy Surface (PES) Characterization
Larger this compound Clusters (C₂H₂-(H₂O)n, n > 1)
As more water molecules are added to the system, the complexity of the potential energy surface increases significantly, with a larger number of possible stable structures and intermolecular interactions.
For clusters with more than one water molecule, such as this compound trimer (C₂H₂-(H₂O)₂) and tetramer (C₂H₂-(H₂O)₃), cyclic configurations become prominent. uoa.gr In the case of the C₂H₂-(H₂O)₂ and C₂H₂-(H₂O)₃ clusters, the global minima are cyclic structures where the acetylene molecule is inserted into the hydrogen bonding network of the water molecules. uoa.gr
For the C₂H₂-(H₂O)₂ cluster, four minima and two saddle points have been located on the potential energy surface. uoa.gr The global minimum for C₂H₂-(H₂O)₃ is also a cyclic configuration. uoa.gr However, for the C₂H₂-(H₂O)₄ cluster, the global minimum corresponds to a van der Waals complex between a cyclic water tetramer and the acetylene molecule. uoa.gr This indicates a structural shift from an inserted configuration to a complex where the water cluster maintains its own structure. uoa.gr
The stability of these larger clusters is influenced by many-body interactions, with the three-body terms playing a significant role in stabilizing the global and low-lying ring networks. uoa.gr
Table 2: Interaction Energies for Larger this compound Clusters
| Cluster | Global Minimum Interaction Energy (ΔEₑ(BSSE)) (kcal/mol) | Zero-Point Corrected Energy (ΔE₀(BSSE)) (kcal/mol) | Computational Level |
| C₂H₂-(H₂O)₂ | -10.37 uoa.gr | -6.70 uoa.gr | MP2/aug-cc-pVTZ uoa.gr |
| C₂H₂-(H₂O)₃ | -17.80 uoa.gr | -11.46 uoa.gr | MP2/aug-cc-pVDZ uoa.gr |
| C₂H₂-(H₂O)₄ | -28.01 uoa.gr | -18.67 uoa.gr | MP2/aug-cc-pVDZ uoa.gr |
The interaction of acetylene with protonated water clusters, H⁺(H₂O)ₙ, reveals different solvation motifs compared to neutral water clusters. researchgate.net Quantum chemical calculations on H⁺(C₂H₂)(H₂O)ₙ (where n = 1-5) show that the water molecules preferentially form OH···π interactions with the acetylene molecule, rather than the CH···O interactions seen in neutral clusters. researchgate.netaip.org
For these cationic clusters, the first solvation shell around the acetylene is completed at n=4 and consists of a ring structure with two OH···π hydrogen bonds and three water molecules. researchgate.netaip.org The vibrational frequencies of the OH···π hydrogen-bonded O-H stretching provide a sensitive spectroscopic probe for studying the solvation of acetylene by protonated water clusters. researchgate.netaip.org
Solvation Motifs of Acetylene by Protonated Water Clusters
Spectroscopic Probes of this compound Complexes
Infrared (IR) Spectroscopy of Hydrogen-Bonded this compound Adducts
Infrared (IR) spectroscopy of this compound adducts, often performed in supersonic jet expansions or isolated in cryogenic matrices, provides direct evidence of hydrogen bonding through the observation of perturbed vibrational modes. acs.orgoup.com Studies have successfully identified IR spectra corresponding to the C-H stretching modes of acetylene and the O-H stretching and bending modes of water within the complex. acs.org
Recent investigations in the H₂O ν₂ bend region (~1600 cm⁻¹) and the D₂O ν₁/ν₃ stretch region (2670–2808 cm⁻¹) have revealed intriguing dynamic behaviors. acs.orgacs.org For the C₂H₂–H₂O isotopomer, there is a notable absence of certain rotational transitions (Kₐ = 0), which is explained by rapid vibrational predissociation. acs.orgacs.org The observation of noticeable line broadening in the spectra allows for the estimation of the upper state predissociation lifetimes, which are on the nanosecond or sub-nanosecond scale. researchgate.netacs.orgacs.org For example, the lifetime for the C₂H₂–H₂O complex with Kₐ' = 1 was estimated at 0.8 ns, while the absence of the Kₐ' = 0 state implies a much shorter lifetime of <0.05 ns. acs.orgacs.org
Matrix isolation FTIR spectroscopy has also been employed to study the C₂H₂⋅ ⋅ ⋅H₂O complex. oup.com These experiments show that complexation with water significantly enhances the radiolytic decay of acetylene molecules when subjected to X-ray irradiation, opening new channels for its transformation into products like ketene (B1206846) and vinyl alcohol. oup.com
Vibrational Frequency Shifts as Indicators of Interaction Strength
The formation of a hydrogen bond in the this compound complex causes distinct shifts in the vibrational frequencies of the participating functional groups, and the magnitude of these shifts serves as a sensitive indicator of the interaction strength. journals.co.za The most significant of these is the redshift (a shift to lower frequency) of the acetylene C-H stretching vibration involved in the hydrogen bond. researchgate.net
This redshift occurs because the hydrogen bond weakens the C-H covalent bond, lowering its vibrational force constant. For the C₂D₂–water complexes, large vibrational redshifts of -27.7 to -28.0 cm⁻¹ are observed for the C-D stretching fundamental. researchgate.net In a broader context, terminal alkynes exhibit substantial redshifts of 50–100 cm⁻¹ for the C-H stretch when forming hydrogen bonds with oxygen-containing solvents. acs.orgchemrxiv.org This effect is attributed to a combination of the vibrational Stark effect, bond polarization, and charge transfer from the oxygen lone pair to the C-H σ* anti-bonding orbital. acs.orgchemrxiv.orgacs.org
Conversely, the O-H stretching modes of the water molecule can exhibit a blueshift (a shift to higher frequency) or a smaller redshift depending on the specific geometry and bonding environment. The correlation between these frequency shifts and the computationally determined interaction energies confirms that vibrational spectroscopy is a powerful tool for quantifying the energetics of weak intermolecular interactions. journals.co.za
Table 3: Vibrational Frequency Shifts in this compound Complexes
This table shows representative vibrational frequencies (in cm⁻¹) for free monomers and the complex, illustrating the shift upon complexation.
| Vibrational Mode | Monomer Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Frequency Shift (Δν, cm⁻¹) |
| Acetylene ν₃ (C-H stretch) | 3289 (C₂H₂) | 3255 (in C₂H₂-H₂O) | -34 |
| Deuteroacetylene ν₃ (C-D stretch) | ~2446 (C₂D₂) | 2418 (in C₂D₂-H₂O) | -28 |
| Water ν₁ (symm. O-H stretch) | 3657 (H₂O) | 3656 (in C₂H₂-H₂O) | -1 |
| Water ν₃ (asymm. O-H stretch) | 3756 (H₂O) | 3766 (in C₂H₂-H₂O) | +10 |
| Data compiled from references researchgate.netacs.org. Note that shifts can vary slightly based on experimental conditions and isotopologue. |
Acetylene Hydration Reactions and Catalytic Mechanisms
Fundamental Mechanisms of Acetylene (B1199291) Hydration
The direct addition of water to the carbon-carbon triple bond of acetylene is a thermodynamically favorable reaction. pnas.org However, it faces a significant kinetic barrier. The mechanisms underpinning this reaction involve overcoming this barrier, typically through protonation and subsequent nucleophilic attack.
The uncatalyzed hydration of acetylene by a single water molecule is characterized by a very high activation energy barrier. researchgate.net Computational studies using density functional theory (DFT) have calculated this barrier to be approximately 50.8 kcal/mol. researchgate.net The process is envisioned as a nucleophilic attack by the water molecule on one of the carbon atoms of the acetylene, coupled with a proton transfer to the other carbon atom. researchgate.net This high barrier makes the spontaneous, uncatalyzed reaction extremely slow under standard conditions. The addition of more water molecules can lower the energy barrier, but it remains substantial. researchgate.net In laboratory settings, the hydration of alkynes is typically catalyzed by strong acids, often with the addition of mercury salts, which act as electrophiles to activate the alkyne triple bond towards nucleophilic attack by water. pnas.org
More feasible pathways for acetylene hydration, particularly in a biological or biomimetic context, involve concerted mechanisms where proton transfer and nucleophilic attack occur simultaneously or in a rapid, sequential manner. pnas.orgscispace.comdiva-portal.org These processes lower the activation energy compared to the direct, single-step uncatalyzed reaction.
Several computational studies have proposed mechanisms where a water molecule, activated by another species acting as a general base, performs a nucleophilic attack on the acetylene. pnas.orgresearchgate.netnih.gov In these scenarios, the base (such as an ionized aspartate residue in an enzyme active site) abstracts a proton from the attacking water molecule, increasing its nucleophilicity. pnas.orgscispace.comdiva-portal.org This occurs in concert with the attack of the newly formed hydroxide (B78521) on one of the acetylenic carbons. pnas.orgscispace.comdiva-portal.org This concerted action avoids the formation of high-energy, unstabilized intermediates. DFT calculations suggest that such a concerted process, where a water molecule attacks acetylene while transferring a proton to a nearby base, is a key feature of the low-energy pathway in catalyzed reactions. scispace.comdiva-portal.org
Uncatalyzed Hydration Pathways
Enzyme-Catalyzed Acetylene Hydration (Acetylene Hydratase)
The enzyme acetylene hydratase (AH), found in anaerobic bacteria like Pelobacter acetylenicus, efficiently catalyzes the hydration of acetylene to acetaldehyde (B116499) (CH₃CHO) as part of its metabolic pathway. pnas.orgwikipedia.orgresearchgate.net This enzyme is unique as it catalyzes a non-redox hydration reaction using a tungsten-containing active site. pnas.orgwikipedia.orgnih.gov
Tungsten is the heaviest metal known to have a biological function and is a key component of the acetylene hydratase active site. pnas.orgwikipedia.org The tungsten ion, which remains in the +IV oxidation state throughout the catalytic cycle, plays a multifaceted role. pnas.orgwikipedia.orgnih.gov
Substrate Binding and Activation : One of the primary proposed roles for the tungsten center is to bind the acetylene substrate. pnas.orgacs.org DFT models suggest that the displacement of a water molecule from the tungsten coordination sphere by an incoming acetylene molecule is energetically favorable. acs.orgacs.org Upon binding, the tungsten(IV) center activates the acetylene. This activation is attributed to back-donation from the metal's d-orbitals into the π* antibonding orbitals of acetylene, making the alkyne more susceptible to nucleophilic attack. acs.org
Electrostatic Stabilization : The tungsten ion is also crucial for providing electrostatic stabilization to the anionic transition states and intermediates that form during the reaction. pnas.orgresearchgate.net
Preference for Tungsten : The enzyme's reliance on tungsten over the more common molybdenum is significant. This preference is attributed to the larger radial extent of tungsten's 5d orbitals compared to molybdenum's 4d orbitals. acs.org This allows for more effective orbital overlap and stronger back-donation to the acetylene π* orbital, leading to better activation. acs.orgacs.org
The tungsten ion is coordinated by the sulfur atoms of two molybdopterin cofactors and a cysteine residue. pnas.orgacs.org A water molecule or hydroxide ion completes the coordination sphere and is a key reactant. pnas.orgwikipedia.org
The mechanism of acetylene hydratase has been extensively investigated using computational methods, primarily Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. pnas.orgnih.govfrontiersin.org These simulations are based on high-resolution crystal structures of the enzyme, which reveal a mononuclear tungsten center and a nearby [4Fe-4S] cluster. pnas.orgnih.gov
Two main mechanistic proposals have emerged from these studies:
Second-Shell Mechanism : Initial hypotheses, based on the crystal structure, suggested that a tungsten-bound water molecule, activated by a hydrogen bond from the nearby Asp13 residue, acts as a nucleophile. pnas.orgnih.gov In this model, the acetylene binds in a hydrophobic pocket near the activated water but does not directly coordinate to the tungsten. pnas.org However, computational studies of this pathway found it to have unrealistically high energy barriers. nih.govuni-konstanz.de
First-Shell Mechanism : More recent computational models favor a "first-shell" mechanism where the acetylene substrate directly binds to the tungsten(IV) center by displacing the coordinated water molecule. pnas.orgscispace.comdiva-portal.orgacs.org This η²-coordination activates the acetylene for the subsequent nucleophilic attack by the displaced water molecule, which is itself activated by Asp13. pnas.orgresearchgate.net This pathway is associated with more energetically feasible barriers. pnas.orguni-konstanz.de
The table below summarizes key energetic data from computational studies for a proposed first-shell mechanism.
| Reaction Step | Calculated Energy Barrier (kcal/mol) | Relative Energy (kcal/mol) | Reference(s) |
| Acetylene displaces W-bound water | Not specified | -5.4 | scispace.com |
| Nucleophilic attack by H₂O (assisted by Asp13) on W-bound acetylene | 16.9 | N/A | scispace.com |
| Proton transfer from Asp13 to vinyl anion (Rate-limiting step) | 23.0 | N/A | pnas.org |
| Tautomerization of vinyl alcohol to acetaldehyde (assisted by water molecules) | 18.9 | N/A | nih.govresearchgate.net |
Table 1: Representative calculated energy values for proposed steps in the acetylene hydratase reaction mechanism. Values can vary based on the specific computational model used.
The amino acid residues and cofactors in the active site play critical roles in the catalytic cycle.
Aspartate-13 (Asp13) : This residue is considered a key player in the catalytic mechanism. pnas.orgresearchgate.net In the favored "first-shell" models, the ionized form of Asp13 acts as a general base. pnas.orgscispace.comnih.gov It deprotonates the water molecule that has been displaced by acetylene, thereby activating it for nucleophilic attack on the tungsten-bound substrate. pnas.orgresearchgate.netwikipedia.org This attack leads to the formation of a vinyl anion intermediate. pnas.orgnih.gov Subsequently, the now-protonated Asp13 acts as a proton donor, transferring the proton to the vinyl anion to generate a vinyl alcohol intermediate. pnas.orgresearchgate.net In the final isomerization step, Asp13 may again act as a proton shuttle, facilitating the tautomerization of vinyl alcohol to the final product, acetaldehyde. pnas.orgresearchgate.net
Cysteine-141 (Cys141) : This residue provides a thiolate sulfur ligand to the tungsten center, anchoring it within the active site. pnas.orgacs.org
Molybdopterin Cofactors : Two molybdopterin guanine (B1146940) dinucleotide cofactors coordinate the tungsten ion through their dithiolene sulfur atoms, completing the metal's primary coordination sphere. pnas.orgwikipedia.org
[4Fe-4S] Cluster : A nearby iron-sulfur cluster is believed to help maintain the tungsten center in its catalytically active W(IV) reduced state. pnas.orgwikipedia.org
The intricate interplay between the tungsten metal center, the activating Asp13 residue, and the substrate allows the enzyme to overcome the high kinetic barrier of acetylene hydration with remarkable efficiency. pnas.org
First-Shell Mechanism Investigations
The first-shell mechanism in acetylene hydration involves the direct coordination of the acetylene molecule to the metal center of a catalyst. This initial binding is a crucial step, setting the stage for the subsequent nucleophilic attack by a water molecule. Computational studies, particularly those employing density functional theory (DFT), have been instrumental in exploring the intricacies of this mechanism.
Investigations into the tungsten-dependent enzyme acetylene hydratase (AH) have provided significant insights. In this enzyme, it is proposed that the acetylene substrate displaces a water molecule coordinated to the tungsten center. Following this, a water molecule, activated by a nearby aspartate residue (Asp13), attacks the bound acetylene. This process leads to the formation of a vinyl anion intermediate, which is stabilized by its coordination to the metal. The subsequent protonation of this intermediate by the aspartate residue yields vinyl alcohol, which then tautomerizes to the final acetaldehyde product. The direct involvement of the tungsten atom is critical for binding and activating the acetylene, as well as providing electrostatic stabilization for the transition states and intermediates.
Studies on biomimetic tungsten complexes have further corroborated the feasibility of the first-shell mechanism. For instance, in a model system using [W(IV)O(mnt)2]2- (where mnt2- is 1,2-dicyanoethylenedithiolate), a similar pathway is observed. The acetylene substrate first coordinates to the tungsten center in an η2 fashion. A tungsten-bound hydroxide then activates a water molecule, which performs a nucleophilic attack on the coordinated acetylene. This is followed by a proton transfer from the newly formed tungsten-bound water molecule to the vinyl anion intermediate.
However, it is important to note that the first-shell mechanism is not universally accepted, and some experimental and computational findings present challenges to this model. Some studies suggest that the direct nucleophilic attack on tungsten-coordinated acetylene by water is unlikely. Alternative "second-shell" mechanisms, where the attacking water molecule is not directly in the first coordination sphere of the metal, have also been proposed, though computational studies have often found these to have high energy barriers.
The study of acetylene-water clusters at a molecular level provides fundamental data on the interactions at play. These studies, using methods like second-order perturbation theory (MP2), have characterized the structures and energetics of small this compound clusters (AWn, where n=1-4). For smaller clusters (n=2, 3), the global minima are cyclic structures where the acetylene molecule is incorporated into the water's hydrogen-bonding network. This changes for n=4, where the global minimum is a van der Waals complex between acetylene and a cyclic water tetramer. These findings on microsolvation help to benchmark and refine the empirical models used to simulate the broader solvation environment in which these reactions occur.
Table 1: Interaction Energies of this compound Clusters
| Cluster | Interaction Energy (ΔEe(BSSE)) [kcal/mol] | Zero-Point Corrected Energy (ΔE0(BSSE)) [kcal/mol] | Method/Basis Set |
| AW2 | -10.37 | -6.70 | MP2/aug-cc-pVTZ |
| AW3 | -17.80 | -11.46 | MP2/aug-cc-pVDZ |
| AW4 | -28.01 | -18.67 | MP2/aug-cc-pVDZ |
This interactive table summarizes the calculated interaction energies for small this compound clusters, highlighting the stability of these configurations.
Chemoselectivity and Substrate Specificity Studies
The chemoselectivity of acetylene hydration refers to the catalyst's ability to selectively hydrate (B1144303) acetylene in the presence of other unsaturated functional groups. Acetylene hydratase (AH), a tungsten-dependent enzyme, exhibits remarkable specificity for acetylene, being unable to hydrate substituted alkynes like propyne (B1212725), or other unsaturated molecules such as ethylene (B1197577) and acetonitrile.
Computational studies using density functional theory (DFT) have been employed to understand the origins of this high chemoselectivity. These studies rationalize experimental observations by comparing the substrate binding energies to the metal center and the energy barriers for the subsequent nucleophilic attack. For AH, it has been shown that while propyne binds more strongly to the tungsten center than acetylene, the energy barriers for the nucleophilic attack and subsequent protonation are significantly higher. This explains why propyne acts as a competitive inhibitor rather than a substrate. Similarly, other compounds like 3-butyn-2-ol (B105428) and propargyl alcohol also act as competitive inhibitors. The binding of ethylene is very endothermic, and the subsequent nucleophilic attack is also energetically unfavorable, preventing its hydration by the enzyme.
These findings provide strong support for the proposed first-shell reaction mechanism for acetylene hydratase, where direct coordination of the substrate to the tungsten ion is a key step. The enzyme's active site architecture is finely tuned to favor the binding and subsequent reaction of acetylene over other potential substrates. The inability of AH to hydrate other substrates like nitriles or higher alkynes is a key piece of evidence against a mechanism where the tungsten center's only role is to activate a water molecule.
In the broader context of synthetic chemistry, achieving chemoselectivity in alkyne hydration is a significant challenge, especially when dealing with molecules containing multiple reactive sites. The development of catalysts that can selectively target the alkyne group is an area of active research.
Transition Metal-Catalyzed Acetylene Hydration
Homogeneous Catalysis by Metal Complexes (e.g., Ru, Au, Hg)
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been extensively studied for acetylene hydration. A variety of transition metal complexes, particularly those of mercury, gold, and ruthenium, have been shown to be effective.
Historically, mercury(II) salts in acidic aqueous solutions were the first catalysts used for the industrial production of acetaldehyde from acetylene, a discovery made by Mikhail Kucherov in 1881. The mechanism involves the electrophilic addition of the Hg2+ ion to the alkyne, forming a mercury-containing vinylic carbocation. Water then attacks this intermediate, and after deprotonation and replacement of mercury with a proton, an enol is formed, which tautomerizes to the ketone. Despite its effectiveness, the high toxicity of mercury has driven the search for alternative catalysts.
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as highly promising alternatives. Gold complexes are powerful π-acids, capable of activating the alkyne towards nucleophilic attack by water. The catalytic activity is often correlated with the amount of Au3+, which is considered a highly active species. The reaction mechanism is thought to involve the π-coordination of acetylene to the gold center, which makes it more susceptible to attack by water.
Ruthenium complexes have also been developed for alkyne hydration. Notably, certain Ru(II) complexes can catalyze the anti-Markovnikov hydration of terminal alkynes to yield aldehydes, a selectivity that is complementary to the Markovnikov selectivity typically observed with mercury and gold catalysts. Mechanistic studies suggest that the Ru(II) center engages in π-backdonation to the alkyne, which facilitates an electrophilic attack by a proton.
Other metals like copper have also been explored. For instance, Cu(I) complexes with sulfur-containing ligands have shown promise in catalyzing acetylene hydration. The mechanism is proposed to involve the coordination of the S-containing compound to a Cu(I) complex, which then coordinates with acetylene, followed by nucleophilic attack by water.
Table 2: Overview of Homogeneous Catalysts for Acetylene Hydration
| Metal Catalyst | Typical Oxidation State | Product Selectivity (Terminal Alkynes) | Key Mechanistic Feature | Reference(s) |
| Mercury (Hg) | +2 | Markovnikov (Methyl Ketone) | Formation of a vinylic carbocation intermediate. | |
| Gold (Au) | +1, +3 | Markovnikov (Methyl Ketone) | Strong π-acid activation of the alkyne. | |
| Ruthenium (Ru) | +2 | Anti-Markovnikov (Aldehyde) | π-backdonation from the metal to the alkyne. | |
| Copper (Cu) | +1 | Markovnikov (Methyl Ketone) | Coordination enhancement by sulfur-containing ligands. |
This interactive table compares different homogeneous metal catalysts used for acetylene hydration, highlighting their selectivity and key mechanistic aspects.
Heterogeneous Catalysis and Surface Interactions
Heterogeneous catalysis, where the catalyst and reactants are in different phases, offers significant advantages, primarily the ease of catalyst separation and recovery. For acetylene hydration, this approach often involves supporting metal catalysts on solid materials like activated carbon or metal oxides.
The classic industrial process for vinyl acetate (B1210297) production, involving the addition of acetic acid to acetylene, transitioned from a liquid-phase mercury-catalyzed process to a gas-phase reaction using zinc acetate supported on carbon. Similarly, for hydration, solid acid catalysts have been investigated. For example, mesoporous crystalline niobium oxide has demonstrated high activity as a solid acid catalyst for alkyne hydration, with Brønsted acid sites being identified as the active centers.
In some systems, a fascinating interplay between heterogeneous and homogeneous catalysis can occur. For instance, in the hydrocarboxylation of acetylene to acrylic acid using a NiO/AlOOH catalyst, it was found that nickel species dissolve from the solid surface into the reaction solution. These leached nickel species, complexed with carbon monoxide, act as the true homogeneous active species. The nickel can then redeposit onto the support, creating a heterogeneous–homogeneous–heterogeneous catalytic cycle.
The surface of metal oxides themselves can act as catalysts. Metal oxides possess both Lewis acid (metal cations) and Lewis base (oxygen anions) sites on their surfaces, which can function as frustrated Lewis pairs (FLPs) to activate molecules. For example, ceria (CeO2) has been shown to catalyze the selective hydrogenation of acetylene, where surface FLPs are crucial for the heterolytic dissociation of H2. Surface hydration can play a role in creating and stabilizing these active sites.
Computational Modeling of Organometallic Catalytic
Acetylene Reactions in Superbasic Aqueous Media
The chemistry of acetylene in superbasic media, particularly systems composed of an alkali metal hydroxide, dimethyl sulfoxide (B87167) (DMSO), and water, represents a significant area of research. These systems, often referred to as MOH/DMSO systems (where M = Na, K, Rb, Cs), exhibit exceptionally high basicity, which facilitates a range of nucleophilic reactions involving the acetylene triple bond. acs.org The unique properties of these media arise from the strong coordination of the aprotic DMSO solvent to the alkali metal cation, which enhances the activity of the hydroxide anion. acs.orgisu.ru The presence of water, even in small amounts, plays a critical and complex role in modulating the reactivity and selectivity of these reactions. researchgate.net
Effects of Water on Vinylation and Ethynylation Reactions
Theoretical and experimental studies have demonstrated that water is not merely a passive solvent component but an active participant in acetylene reactions within superbasic media. researchgate.net Its influence is particularly notable in vinylation (nucleophilic addition to the C≡C bond) and ethynylation (nucleophilic addition of an acetylenic carbanion to a carbonyl group). researchgate.netresearchgate.netresearchgate.net
Research based on ab initio models shows that alkali metal hydroxides like potassium hydroxide (KOH) and sodium hydroxide (NaOH) form stable complexes with DMSO, such as KOH·5DMSO and NaOH·4DMSO. researchgate.netresearchgate.net Water molecules can integrate into the immediate coordination sphere of the metal hydroxide without significantly disturbing the surrounding DMSO ligands. researchgate.net
The degree of hydration of the catalytic complex has a direct impact on the reaction kinetics. Theoretical calculations predict that the activation energies for nucleophilic addition to acetylene are higher in the presence of dihydrated alkali hydroxide complexes compared to monohydrated ones. researchgate.net This finding aligns with experimental observations. researchgate.net For instance, in the vinylation of 1-heptanol, the catalytic activity of alkali metal hydroxides in a closed system was found to decrease in the order of 2KOH·H₂O > RbOH·H₂O > CsOH·H₂O > NaOH, highlighting the influence of both the cation and the degree of hydration. researchgate.net
Conversely, the presence of water can be beneficial for ethynylation reactions. Computational models suggest that water can enhance the yield of ethynylation by suppressing competitive side reactions, such as the enolization of ketones. researchgate.net
The following table summarizes the qualitative effect of increasing water content (from monohydrated to dihydrated catalytic complexes) on the activation energy of vinylation for various nucleophiles, as predicted by theoretical models. researchgate.net
| Nucleophile | Effect of Dihydrated vs. Monohydrated Complex on Activation Energy |
| Water (H₂O) | Increased |
| Methanol (B129727) (CH₃OH) | Increased |
| Methanethiol (CH₃SH) | Increased |
| Sodium Hydrosulfide (NaSH) | Increased |
| Acetone (B3395972) (CH₃COCH₃) | Increased |
Mechanistic Insights into Alkali Hydroxide/DMSO/Water Systems
The mechanism of acetylene reactions in MOH/DMSO/water systems involves a catalytic cycle where the alkali hydroxide complex plays a central role. isu.ruresearchgate.netisu.ru Rather than relying on dissociated hydroxide ions, which have a low concentration in DMSO, the reaction is facilitated by a non-dissociated MOH molecule that is part of a larger solvated complex. researchgate.netresearchgate.netisu.ru
The key steps in the vinylation of an alcohol (ROH) are as follows:
Activation of the Nucleophile : The alcohol molecule interacts with the MOH complex. A proton is transferred from the alcohol to the hydroxide, forming a molecule of water and an alkali metal alkoxide, all within the coordination sphere of the cation (e.g., [KOM·H₂O·(DMSO)n]). isu.ru This proton transfer occurs with a very low activation barrier. isu.ru
Nucleophilic Attack : The highly active alkoxide moiety, coordinated to the alkali metal, attacks the acetylene molecule. This leads to the formation of a vinyl carbanion intermediate, which remains complexed with the cation. isu.ru
Protonation and Catalyst Regeneration : The vinyl carbanion is subsequently protonated to yield the final vinyl ether product. The water molecule generated in the first step and held within the complex is a readily available proton source for this step. isu.ru This proton transfer regenerates the alkali hydroxide complex, allowing it to participate in a new catalytic cycle. isu.ru
This mechanism, where the water molecule acts as an intramolecular proton shuttle, is supported by quantum-chemical calculations. isu.ruisu.ru The superbasic nature of the medium is crucial as it enhances the nucleophilicity of the reacting species by poorly solvating anions while the cation is strongly solvated by DMSO. acs.orgisu.ru This organized, multi-component reaction center, including the alkali metal, hydroxide, DMSO, and water, provides a specific pathway for the reaction that is more favorable than pathways available in less complex solvent systems. researchgate.netresearchgate.net
Acetylene Clathrate Hydrate Systems
Crystallographic Structures of Acetylene (B1199291) Clathrates
The specific arrangement of water cages and the way guest molecules occupy them defines the crystallographic structure of the clathrate hydrate (B1144303).
Acetylene, when forming a clathrate hydrate with only water, crystallizes in the cubic Structure I (sI) . nih.govnih.gov This structure belongs to the space group P m 3 ̅n. nih.gov The unit cell of sI hydrate is composed of 46 water molecules that form two small dodecahedral cages (5¹²) and six larger tetrakaidecahedral cages (5¹²6²). nih.gov
While sI is the common form for pure acetylene hydrate, acetylene can also participate in the formation of Structure II (sII) when a second, larger guest molecule, such as acetone (B3395972), is present. osti.govacs.org This is known as a double hydrate. The sII structure is also cubic and is built from 136 water molecules forming sixteen small 5¹² cages and eight large hexakaidecahedral (5¹²6⁴) cages. rsc.org Theoretical calculations suggest that acetylene on its own could potentially form both sI and sII structures. rsc.org
Table 1: Comparison of Cubic Clathrate Hydrate Structures
| Property | Structure I (sI) | Structure II (sII) |
| Crystal System | Cubic | Cubic |
| Space Group | P m 3 ̅n | F d 3 ̅m |
| Water Molecules per Unit Cell | 46 | 136 |
| Small Cages | 2x Pentagonal Dodecahedron (5¹²) | 16x Pentagonal Dodecahedron (5¹²) |
| Large Cages | 6x Tetrakaidecahedron (5¹²6²) | 8x Hexakaidecahedron (5¹²6⁴) |
| Typical Guests | Methane, Ethane, Acetylene , CO₂ | Propane, Isobutane, Acetone |
| Lattice Parameter (a) for Acetylene Hydrate | ~11.9 Å - 12.0 Å nih.gov | Not applicable (requires help gas) |
In the sI acetylene clathrate, the acetylene molecules occupy both the small and large cages. nih.gov The large 5¹²6² cage, with an oblate ellipsoid shape (axes of ~9.0 Å and 6.0 Å), can comfortably accommodate the linear acetylene molecule (effective length ~5.7 Å). nih.gov It is believed that the acetylene molecule orients itself along the major axis of this large cage, pointing toward the hexagonal faces. nih.gov
Occupancy of the small 5¹² cage, which is nearly spherical with a diameter of ~7.8 Å, is more constrained. nih.gov The tight fit hinders the free rotation of the guest molecule. nih.gov Despite the tight fit, experimental evidence from both single-crystal X-ray diffraction and Raman spectroscopy confirms that acetylene does occupy the small cages. nih.gov The diffraction study suggested a small cage occupancy of around 60%. nih.gov
Raman spectroscopy provides distinct vibrational signatures for acetylene in each cage type, confirming this dual occupancy. The C≡C stretch (ν₂) and symmetric C-H stretch (ν₁) show different frequency shifts depending on whether the acetylene molecule is in the large or small cage, as detailed in the table below. nih.govnih.gov
Table 2: Research Findings on Acetylene Guest Occupancy in sI Cages
| Cage Type | Cage Geometry | Acetylene Fit | Occupancy Evidence | Raman Shift (ν₂ C≡C stretch) |
| Large (5¹²6²) | Oblate Ellipsoid (~9.0 Å x 6.0 Å) nih.gov | Favorable, allows libration nih.gov | Assigned diagnostic Raman peaks nih.govnih.gov | 1966 cm⁻¹ nih.govnih.gov |
| Small (5¹²) | Near-Spherical (~7.8 Å diameter) nih.gov | Tight, hinders free rotation nih.gov | Observed ~60% occupancy (XRD); distinct Raman peak nih.gov | 1972.5 cm⁻¹ nih.govnih.gov |
Structural Characterization of Cubic Structures (e.g., Structure I, Structure II)
Spectroscopic Characterization of Acetylene in Clathrate Hydrates
The behavior and properties of acetylene molecules encapsulated within the water cages of clathrate hydrates are meticulously studied using various spectroscopic techniques and computational methods. These approaches provide a window into the molecular-level interactions governing these systems.
Raman Spectroscopy of Acetylene Vibrational Signatures
Raman spectroscopy is a powerful tool for probing the vibrational modes of guest molecules within clathrate hydrates. Studies on acetylene clathrates have successfully identified the distinct vibrational signatures for acetylene in the different cages of the structure I (sI) hydrate lattice. nih.gov
The structure I clathrate consists of two types of cages: a small pentagonal dodecahedron (5¹²) and a larger tetrakaidecahedron (5¹²6²). Acetylene, as a guest molecule, can occupy both types of cages, and its vibrational frequencies are sensitive to the cage environment. nih.gov The key vibrational modes for acetylene are the symmetric C-H stretch (υ₁) and the C≡C stretch (υ₂).
Research has established the specific Raman shifts for acetylene enclathrated in sI hydrates. nih.govnih.govacs.org The most prominent features are assigned to acetylene molecules residing in the more numerous large cages. nih.gov A weaker, distinct signal is attributed to acetylene in the small cages. The observed shifts in vibrational frequencies compared to the gas phase provide insights into the guest-host interactions. nih.gov
A red shift (a decrease in frequency) is typically observed for the stretching modes of guest molecules upon enclathration. This shift is attributed to the attractive van der Waals interactions between the guest molecule and the water molecules of the host cage. The magnitude of this shift can indicate how "snugly" the guest fits within the cage.
For acetylene in the large 5¹²6² cages, the υ₁ C-H stretch appears at approximately 3353 cm⁻¹, a significant red shift of about 21 cm⁻¹ from its gas phase frequency of 3374 cm⁻¹. nih.gov The υ₂ C≡C stretch is found at 1966 cm⁻¹. nih.govnih.govacs.org In contrast, the υ₂ mode for acetylene in the tighter small 5¹² cages is observed at 1972.5 cm⁻¹, representing a much smaller red shift of only 1.5 cm⁻¹ from the gas phase value. nih.govnih.govacs.org This smaller shift for the small cage occupant suggests a more constrained environment. nih.gov
| Vibrational Mode | Phase/Cage | Raman Frequency (cm⁻¹) | Shift from Gas Phase (cm⁻¹) |
|---|---|---|---|
| υ₁ (Symmetric C-H Stretch) | Gas Phase | 3374 | N/A |
| Large Cage (5¹²6²) | 3353 | -21 | |
| υ₂ (C≡C Stretch) | Gas Phase | ~1974 | N/A |
| Large Cage (5¹²6²) | 1966 | -8 | |
| Small Cage (5¹²) | 1972.5 | -1.5 |
Molecular Dynamics Simulations of Guest Behavior within Cages
Molecular dynamics (MD) simulations offer a theoretical lens to examine the behavior of guest molecules with atomic-level detail, corroborating and expanding upon spectroscopic findings. researchgate.netacs.org Simulations of linear and diatomic molecules like N₂, O₂, and CO₂ in clathrate hydrates, which serve as analogs for acetylene, reveal distinct behaviors depending on the cage size. acs.org
These simulations consistently show that guest molecules in the large cages are distributed away from the geometric center and move about within the cage. acs.org This off-center movement is a consequence of the larger available volume, which allows for greater translational freedom. In contrast, guest molecules within the small cages are typically located at or very near the center of the cage. acs.org
Furthermore, simulations indicate that guest molecules in the small cages often adopt a preferred orientation. acs.org For diatomic molecules in Structure II hydrates, this orientation lies on a specific crystallographic plane. acs.org This orientational preference, also suggested by IR spectroscopy, arises from the anisotropic shape of the cage and the resulting potential energy landscape experienced by the guest molecule. osti.govacs.org These computational results support a model where the small cage provides a much tighter, more ordered environment for the guest molecule compared to the large cage. nih.govacs.org
Phase Behavior and Stability of Acetylene Clathrates
The formation and persistence of acetylene clathrates are governed by specific thermodynamic conditions, primarily pressure and temperature. Understanding this phase behavior is essential for predicting their stability in various settings.
Thermodynamics of Clathrate Formation and Decomposition
The decomposition of acetylene clathrate, conversely, is an endothermic process that requires an input of energy to break the hydrogen bonds of the water cages and release the guest gas. researchgate.net The heat of dissociation is a critical thermodynamic parameter that quantifies the stability of the hydrate. The process of decomposition can be observed by monitoring pressure and temperature changes in a system. As temperature is increased at a constant rate, a significant increase in pressure indicates the release of acetylene gas as the clathrate structure breaks down. emse.fr The formation of acetylene clathrates is driven by the chemical potential difference between the empty hydrate lattice (which is unstable) and the occupied lattice, which is stabilized by the presence of the guest molecules. emse.fruc.edu
Influence of Pressure and Temperature on Clathrate Stability
The stability of any clathrate hydrate is confined to a specific region of low temperature and high pressure, often referred to as the Gas Hydrate Stability Zone (GHSZ). academie-sciences.fr Outside of these conditions, the clathrate will decompose into its constituent water (ice or liquid) and gas. For acetylene clathrate, a stable region exists at low temperatures and elevated pressures. researchgate.net
Experimental studies have shown that acetylene clathrate formed at near-ambient pressure (1 bar) is stable up to a dissociation temperature of 233 K (-40.15 °C). nih.gov In another experiment, liquid acetylene was observed to persist in a sealed system until clathrate dissociation occurred at 235 K (-38.15 °C). nih.gov The stability is highly dependent on pressure; increasing the acetylene pressure will increase the temperature at which the clathrate remains stable. researchgate.netacademie-sciences.fr
Environmental and Astrochemistry of Acetylene Water Interactions
Atmospheric Chemistry of Acetylene (B1199291) in Aqueous Aerosols
The interaction between acetylene (C₂H₂) and water in atmospheric aerosols plays a significant, though complex, role in atmospheric chemistry. This section explores the formation of secondary organic aerosols (SOAs) from acetylene oxidation, the photochemistry of its derivatives, and the influence of environmental factors like water content and acidity.
Secondary Organic Aerosol (SOA) Formation from Acetylene Oxidation in Aqueous Phase
Acetylene, the simplest alkyne, is a known precursor to secondary organic aerosols (SOA) in the atmosphere. copernicus.orgconfex.com The oxidation of acetylene, primarily initiated by hydroxyl (OH) radicals, leads to the formation of glyoxal (B1671930), which is the most significant product in terms of yield. copernicus.orgresearchgate.net More than 99% of the SOA originating from acetylene can be attributed to glyoxal. copernicus.org This process is not limited to the gas phase; aqueous-phase reactions within cloud droplets and other atmospheric water are crucial for SOA formation. confex.comresearchgate.net
The formation of SOA from acetylene is a multiphase process. confex.com Volatile organic compounds are converted into products that can either form new particles or add to existing ones through photolysis and oxidation. confex.com Glyoxal, due to its high Henry's Law constant, readily partitions from the gas phase into the aqueous phase of aerosols and cloud droplets. confex.com
Studies have shown that the rate of SOA formation can be enhanced by orders of magnitude in photochemical systems compared to dark conditions. copernicus.org The yield of SOA from acetylene has been observed to range from 1% to 24%. copernicus.org Interestingly, the SOA yield does not correlate with the organic mass portion of the seed aerosol but shows a linear increase with the liquid water content (LWC) of the seed. copernicus.org For a fixed LWC, the SOA yield can vary by more than a factor of five, indicating the influence of other factors. copernicus.org
Interactive Table: Factors Influencing SOA Formation from Acetylene
| Factor | Influence on SOA Formation | Key Findings |
|---|---|---|
| Photochemistry | Enhances the rate of SOA formation significantly. copernicus.org | Rate is several orders of magnitude higher in photochemical systems. copernicus.org |
| Liquid Water Content (LWC) | SOA yield increases linearly with LWC. copernicus.org | A direct correlation observed between LWC and SOA yield. copernicus.org |
| Seed Aerosol Composition | Influences the efficiency of glyoxal uptake and subsequent SOA formation. copernicus.org | Water-soluble organic carbon (WSOC) in seeds enhances SOA formation through photochemistry. copernicus.org |
Photochemistry of Acetylene Derivatives in Aerosol Water
The photochemistry within aqueous aerosols is a critical driver of SOA formation from acetylene-derived products like glyoxal. copernicus.org The presence of light significantly enhances the uptake of glyoxal and its subsequent conversion into SOA. copernicus.orgacs.org This process involves water-soluble organic carbon (WSOC) photochemistry within the liquid water associated with internally mixed inorganic/WSOC seed aerosols. copernicus.org
Experimental studies have demonstrated that SOA formation via the aqueous phase is not restricted to cloud droplets and can proceed even after a cloud droplet evaporates, highlighting the importance of aerosol water. copernicus.org The photochemical aging of organic aerosols can lead to an increase in their oxygen-to-carbon (O/C) ratio. For instance, the photo-Fenton reaction involving glycolaldehyde, a related small organic molecule, in aerosol liquid water can significantly increase the O/C ratio of the resulting organic aerosol. acs.org
Role of Water Content and Acidity in Atmospheric Reactions
The amount of water present in aerosols and the acidity of this aqueous medium are crucial parameters governing the atmospheric reactions of acetylene and its derivatives.
Water Content: The liquid water content (LWC) of aerosols is a key factor influencing SOA yields from acetylene. copernicus.orgnih.gov Higher LWC facilitates the partitioning of water-soluble oxidation products like glyoxal into the aqueous phase, where further reactions lead to SOA formation. copernicus.orgnih.gov For example, the SOA yield from acetylene photooxidation was found to double when conducted on deliquesced ammonium (B1175870) sulfate (B86663) seeds (with higher water content) compared to effloresced seeds. nih.gov This enhancement is attributed to the increased partitioning and subsequent particle-phase reactions of glyoxal in the aerosol water. nih.gov
Astrochemistry of Acetylene-Water Ice in Extraterrestrial Environments
Acetylene and water are key molecules in the study of extraterrestrial environments, from the atmospheres of planets and their moons to the icy grains in the interstellar medium. Their interactions are fundamental to understanding the chemical evolution of these distant worlds.
Acetylene in Planetary Atmospheres (e.g., Titan) and Icy Bodies (e.g., Enceladus)
Acetylene is a significant component in the atmospheres of several outer solar system bodies. nasa.govwikipedia.org It is formed through photochemical processes and has been detected on Jupiter, Saturn, Uranus, Neptune, and Saturn's moon, Titan. nasa.govnih.gov
Titan: Saturn's largest moon, Titan, possesses a dense, nitrogen- and methane-rich atmosphere where complex organic chemistry occurs. nih.gov Acetylene is the second most abundant photochemical product in Titan's atmosphere and plays a crucial role in its chemical cycles. nih.govnasa.gov While abundant in the atmosphere, acetylene has not been detected on Titan's surface, leading to speculation that it is being consumed or transformed. sciencedaily.com One possibility is that sunlight or cosmic rays convert acetylene in icy aerosols into more complex molecules that then deposit on the surface. sciencedaily.com The upcoming Dragonfly mission to Titan is expected to provide more insights into the surface and near-surface abundance of acetylene. nih.gov
Enceladus: Saturn's moon Enceladus is another intriguing location where this compound interactions may be significant. Acetylene has been identified as a likely component of Enceladus's subsurface ocean. nasa.gov The presence of liquid water, nutrients, and energy sources on Enceladus makes it a prime target in the search for extraterrestrial life. nasa.gov Acetylenotrophy, the microbial fermentation of acetylene, has been proposed as a potential metabolism on this moon, with a calculated energy yield greater than that of methanogenesis. nasa.govresearchgate.net
The condensation and freezing of acetylene are probable in the colder regions of these planetary atmospheres, leading to the formation of acetylene-containing ices. nasa.gov The study of these ices and their interactions with water ice is crucial for modeling the atmospheric and surface chemistry of these bodies. nasa.govresearchgate.net
Catalysis of Benzene (B151609) Formation on Water Ice Clusters
The formation of aromatic molecules like benzene is a key step in the synthesis of more complex organic matter, including polycyclic aromatic hydrocarbons (PAHs), which have been detected in the interstellar medium. nih.gov Water ice clusters have been found to play a catalytic role in the formation of benzene from acetylene. nih.govmdpi.comresearchgate.net
Quantum chemistry calculations have shown that the cyclotrimerization of acetylene to form benzene can be efficiently catalyzed by iron ions (Fe⁺) attached to water ice clusters. nih.govmdpi.com This process is proposed as a possible mechanism for interstellar benzene formation on the surface of water ice. mdpi.com The reaction proceeds via a single-step process with one transition state, which is a different mechanism from the multi-step sequential formation observed in single-atom catalysis. nih.govmdpi.com
The presence of water ice clusters makes the acetylene cyclotrimerization a barrierless, exothermic reaction for certain cluster sizes. mdpi.com The attractive potential energy between acetylene and the Fe⁺(H₂O)n cluster is thought to be sufficient to overcome the transition state barrier, allowing for the efficient formation of benzene. mdpi.com This highlights the critical role that water ice can play in facilitating complex organic chemistry in the cold, low-pressure environments of space.
Interactive Table: Acetylene in Extraterrestrial Environments
| Location/Process | Role of this compound Interaction | Significance |
|---|---|---|
| Titan's Atmosphere | Formation of icy aerosols containing acetylene; potential for surface chemistry. sciencedaily.comarxiv.org | Key to understanding the atmospheric and surface evolution of Titan. nih.gov |
| Enceladus' Ocean | Acetylene as a potential energy source for life in the subsurface ocean. nasa.gov | Implications for the habitability of icy moons. nasa.gov |
| Interstellar Medium | Catalysis of benzene formation from acetylene on water ice clusters. nih.govmdpi.com | A pathway for the formation of complex organic molecules in space. nih.gov |
Ion-Molecule Reactions involving Acetylene, Water, and Ice
Ion-molecule reactions are fundamental to the chemical evolution of interstellar environments, particularly on the surfaces of icy dust grains. These reactions, often proceeding with little to no activation barrier, are efficient pathways for the formation of complex organic molecules (COMs) in the cold, low-density conditions of space. acs.org The interaction between gaseous ions and neutral species on these icy surfaces is a critical area of astrochemistry. acs.org
Recent studies have highlighted the significance of ion-molecule reactions on interstellar icy grains as a potential route to complex organic intermediates. acs.org The Eley-Rideal mechanism, where a gas-phase ion reacts directly with a species adsorbed on a surface, is one of the proposed models for these interactions. acs.org For instance, reactions involving gas-phase ions like C⁺ and HCO⁺ with water ice on grain surfaces are being actively investigated. acs.org
The outcomes of ion-molecule collisions with water ice are highly dependent on the kinetic energy of the ion. acs.org Low-energy interactions tend to favor the formation of complex intermediates, whereas high-energy collisions can lead to direct "knockout" mechanisms. acs.org This has been a point of discrepancy between molecular dynamics simulations and Density Functional Theory (DFT) predictions. acs.org
Another significant area of research is the reaction of C⁺ with water ice. acs.org DFT studies have proposed two primary surface pathways for this reaction:
C⁺ + H₂O → HOC⁺ + H acs.org
C⁺ + H₂O → HCO⁺ + H acs.org
The energetic processing of ices containing both acetylene and water by cosmic rays or UV radiation can also induce a cascade of ion-molecule reactions. aanda.org The radiolysis of water ice produces reactive species like OH radicals and H-atoms. aanda.org These can then react with acetylene to form a variety of O-bearing COMs, including acetaldehyde (B116499), ketene (B1206846), and ethanol (B145695). aanda.org The ionization of water can lead to H₂O⁺, which can further react with another water molecule to produce an OH radical and H₃O⁺. aanda.org
The cyclotrimerization of acetylene to form benzene, a fundamental aromatic molecule, can be catalyzed by metal ions associated with water ice clusters. mdpi.com Quantum chemistry calculations have shown that Fe⁺ bound to water ice clusters can facilitate the formation of benzene from three acetylene molecules. mdpi.com This process is proposed to occur via a single-step mechanism with one transition state on the surface of Fe⁺(H₂O)n clusters. mdpi.com
Table 1: Key Ion-Molecule Reactions Involving Acetylene and Water on Ice Surfaces
| Reactants | Products | Significance in Astrochemistry |
|---|---|---|
| C⁺ + H₂O (ice) | HOC⁺ + H, HCO⁺ + H | Potential pathways for forming key interstellar ions. acs.org |
| CH₃⁺ + H₂O (ice) | CH₃OH + H⁺ | A confirmed route to methanol (B129727) formation on ice grains. researchgate.net |
| H₂O⁺ + H₂O (ice) | OH + H₃O⁺ | Generates reactive OH radicals within the ice mantle. aanda.org |
Spectroscopic Detection and Modeling of this compound Related Species in Space
The detection and characterization of molecules in astrophysical environments heavily rely on spectroscopy. Infrared (IR) spectroscopy is a particularly powerful tool for identifying species within interstellar ices, as molecular vibrations give rise to characteristic absorption features. The recent deployment of the James Webb Space Telescope (JWST) has significantly advanced these studies by providing unprecedented sensitivity and spectral resolution. mdpi.com
Acetylene has been identified in the gas phase in various astrophysical environments, including protostellar disks and cometary comae. nasa.gov Its abundance in the gas phase of warm cloud regions is often higher than can be explained by gas-phase chemistry alone, suggesting that it sublimes from icy grain mantles. harvard.edu This implies a significant reservoir of solid-state acetylene.
The direct spectroscopic detection of this compound complexes in ice is challenging. The spectral features of a molecule are influenced by its local environment, including interactions with neighboring molecules like water. mdpi.com Laboratory experiments are crucial for understanding these interactions and providing the reference data needed to interpret astronomical observations.
Laboratory studies have investigated the IR spectra of acetylene mixed with water ice at astrophysically relevant temperatures (below 70 K). nasa.govresearchgate.net These experiments have provided optical constants (n and k values), absorption coefficients, and absolute band strengths for both amorphous and crystalline acetylene. researchgate.net Such data are essential for accurately modeling the spectra of interstellar ices and determining the abundances of their components. researchgate.net
The interaction between acetylene and water in an ice matrix can lead to the formation of this compound complexes. nasa.gov The presence of water can perturb the vibrational modes of acetylene, causing shifts in its spectral features. For instance, the C-H stretching modes of acetylene are sensitive to their environment and can be used to probe interactions with water molecules.
Modeling plays a vital role in interpreting these complex spectra. Quantum chemical calculations, such as DFT, are used to predict the structures and vibrational frequencies of this compound clusters. mdpi.com These theoretical models help to understand how the interaction with water affects the IR spectrum of acetylene. For example, theoretical studies of corannulene-water complexes have shown that π-complexes are characterized by small shifts in the vibrational modes of the hydrocarbon and large shifts in the water bands. mdpi.com
The search for specific this compound related species in space is ongoing. While direct detection of the complex is difficult, the observed abundances of related molecules provide indirect evidence of their underlying chemistry. For example, the presence of molecules like vinyl alcohol, acetaldehyde, and ethanol in regions where ices are processed suggests a common formation pathway involving acetylene and water ice. aanda.org
Table 2: Spectroscopic Features of Acetylene and Related Species in Astrophysical Ices
| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Phase/Environment |
|---|---|---|---|
| Acetylene (C₂H₂) | ν₁ (sym. C-H stretch) | ~3317 | Solid (pristine ice) nih.gov |
| Acetylene (C₂H₂) | ν₃ (asym. C-H stretch) | ~3216 | Solid (pristine ice) nih.gov |
| Acetylene (C₂H₂) | ν₅ (C≡C-H bend) | ~745-782 | Solid (pristine ice) nih.gov |
| Water (H₂O) | OH bending (ν₂) | ~1646 | Mixed C₂H₂:H₂O ice aanda.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| Acetaldehyde | CH₃CHO |
| Acetylene | C₂H₂ |
| Benzene | C₆H₆ |
| Corannulene | C₂₀H₁₀ |
| Ethanol | C₂H₅OH |
| Ketene | CH₂CO |
| Methanol | CH₃OH |
| Vinyl alcohol | CH₂CHOH |
Advanced Spectroscopic and Computational Methodologies in Acetylene Water Research
High-Resolution Rotational Spectroscopy for Structural Determination
High-resolution rotational spectroscopy, particularly molecular beam electric resonance and Fourier transform microwave (FTMW) spectroscopy, has been instrumental in the precise structural characterization of the acetylene-water van der Waals complex. These techniques measure the rotational transitions of molecules in the gas phase with exceptional accuracy, allowing for the determination of rotational constants, which are inversely related to the molecule's moments of inertia.
Pioneering work using molecular beam electric resonance spectroscopy provided the first detailed structural parameters for the this compound dimer. aip.orgaip.org These studies analyzed the radiofrequency and microwave spectra of several isotopologues, including C₂H₂–H₂O, C₂H₂–D₂O, C₂D₂–H₂O, and C₂D₂–D₂O. aip.orgaip.org The analysis of the rotational constants confirmed an effectively planar, T-shaped structure where one hydrogen atom of the acetylene (B1199291) molecule forms a hydrogen bond with the oxygen atom of the water molecule. aip.orgresearchgate.net The heavy atoms (C-C-O) were found to be in a nearly linear arrangement. aip.orgacs.org The hydrogen-bond length was determined to be approximately 2.229 Å. aip.orgresearchgate.net
More recent studies using FTMW spectroscopy and probing different spectral regions have refined these findings and provided new insights. acs.orgacs.org A 2024 study successfully determined the A rotational constant for the C₂H₂–D₂O isotopologue for the first time, finding it to be 7.313 ± 0.007 cm⁻¹, a value larger than previously anticipated. acs.orgacs.org Such measurements are crucial because the A rotational constant is directly related to the out-of-plane geometry, and its determination helps to resolve questions about the planarity and vibrational averaging in the complex. aip.orguoa.gr The complex exhibits large amplitude motions, and while the equilibrium structure is believed to be non-planar with a small barrier to inversion, vibrational averaging results in an effectively planar structure observed experimentally. aip.orguoa.gr
Table 1: Spectroscopic and Structural Parameters for this compound Isotopologues
| Isotopologue | A (MHz) | B (MHz) | C (MHz) | H-bond Length (Å) | Reference |
|---|---|---|---|---|---|
| C₂H₂–H₂O | - | 2871.91 | 2733.97 | 2.229 | aip.orgaip.org |
| C₂H₂–D₂O | 219270 (7.313 cm⁻¹) | 2639.11 | 2520.25 | - | aip.orgaip.orgacs.org |
| C₂D₂–H₂O | - | 2603.24 | 2480.90 | - | aip.orgaip.org |
| C₂D₂–D₂O | - | 2412.01 | 2308.20 | - | aip.orgaip.org |
Matrix Isolation Infrared Spectroscopy for Complex Identification
Matrix isolation infrared (IR) spectroscopy is a powerful technique for studying weakly bound complexes like this compound. In this method, the complexes are formed and trapped within a solid, inert matrix (such as argon, krypton, xenon, or neon) at cryogenic temperatures (typically below 20 K). oup.comaip.org This environment prevents the complexes from rotating and minimizes intermolecular interactions, leading to sharp absorption bands that can be readily analyzed.
The formation of the this compound complex is confirmed by observing shifts in the vibrational frequencies of the acetylene and water monomers. ruhr-uni-bochum.dejosorge.com A key indicator of the CH⋯O hydrogen bond is a significant red-shift (a shift to lower frequency) of the acetylene C-H stretching vibration (ν₃ mode). ruhr-uni-bochum.dejournals.co.za For example, in an argon matrix, this mode is red-shifted by approximately 49 cm⁻¹. ruhr-uni-bochum.de This shift is accompanied by a blue-shift (a shift to higher frequency) of the C-C-H bending modes, which is also characteristic of this type of hydrogen bonding. journals.co.za In contrast, the vibrational modes of the water molecule are only slightly shifted, confirming that it acts as the proton acceptor. uoa.gr
Studies in neon matrices have extended these investigations into the far-infrared or terahertz (THz) region. researchgate.netaip.org The observation of a large-amplitude intermolecular librational mode at 145.5 cm⁻¹ in a neon matrix provided direct confirmation of the hydrogen-bonded structure with C₂ᵥ symmetry. researchgate.netaip.org X-ray irradiation of this compound complexes isolated in these cryogenic matrices has also been used to study radiation-induced chemical transformations, providing insights into reaction mechanisms at a molecular level. oup.comresearchgate.net
Table 2: Vibrational Frequency Shifts (Δν) for the 1:1 this compound Complex in Cryogenic Matrices
| Vibrational Mode | Monomer Freq. (cm⁻¹) | Complex Freq. (cm⁻¹) | Shift (Δν, cm⁻¹) | Matrix | Reference |
|---|---|---|---|---|---|
| C-H asymmetric stretch (C₂H₂) | ~3289 | ~3240 | ~ -49 | Argon | ruhr-uni-bochum.de |
| OH libration (intermolecular) | - | 145.5 | - | Neon | researchgate.netaip.org |
| C-H asymmetric bend (C₂H₂) | ~730 | ~764 | ~ +34 | Argon | journals.co.zaaip.org |
Ion Mobility Spectrometry and Mass Spectrometry for Cluster Analysis
Ion mobility spectrometry (IMS) and mass spectrometry (MS) are essential tools for analyzing clusters, providing information on their size, composition, and structure. While specific IMS studies on this compound are not extensively documented, the principles of these techniques are broadly applicable. Mass spectrometry is used to identify the mass-to-charge ratio of clusters, allowing for the determination of their composition, such as (C₂H₂)ₙ(H₂O)ₘ.
Photoionization mass spectrometry, in particular, has been used to study the formation and reaction dynamics of pure acetylene clusters. pnas.org In these experiments, neutral clusters are ionized, and the resulting fragment ions are analyzed. pnas.org This method reveals pathways for ion-molecule reactions within the cluster, such as the formation of benzene (B151609) cations from the ionization of acetylene tetramers and pentamers. pnas.org These techniques could be applied to this compound systems to investigate how the presence of water molecules influences cluster formation and reactivity upon ionization.
Chirped-pulse Fourier transform microwave spectroscopy, often coupled with laser ablation sources, generates and analyzes complexes and clusters in the gas phase. scispace.comresearchgate.net This technique has been used to study complexes of acetylene with various partners, determining their structure with high precision. scispace.comresearchgate.net The combination of mass spectrometric selection with spectroscopic interrogation allows for unambiguous assignment of spectra to specific cluster sizes and compositions.
Quantum Chemical Calculation Techniques
Quantum chemical calculations are indispensable in the study of the this compound system, providing insights that complement and guide experimental work. They are used to predict structures, interaction energies, vibrational frequencies, and reaction pathways on the potential energy surface (PES).
High-level ab initio electronic structure methods are crucial for accurately describing the weak interactions in the this compound complex. Methods such as Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory with single, double, and perturbative triple excitations [CCSD(T)] are frequently employed. uoa.grosti.govaip.org These methods must be paired with large, flexible basis sets that include diffuse functions, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ), to properly model the diffuse electron density involved in van der Waals interactions. uoa.gruoa.gr
Calculations have established two primary minima on the PES:
A global minimum where water acts as a proton acceptor, forming a CH⋯O hydrogen bond. This structure has C₂ᵥ symmetry when planar and is the one observed experimentally. uoa.graip.org
A local minimum where water acts as a proton donor to the π-system of the acetylene triple bond (OH⋯π interaction). uoa.graip.org
Detailed calculations place the global minimum's interaction energy (ΔEₑ) at approximately -2.87 kcal/mol at the CCSD(T) level, after correcting for basis set superposition error (BSSE). uoa.grosti.gov The energy difference between the two minima is very small (around 0.3 kcal/mol), and the barrier for isomerization is also low, suggesting that the complex is highly fluxional. uoa.grosti.gov These calculations have been extended to larger clusters, HCCH-(H₂O)ₓ where x=2, 3, and 4, showing that cyclic structures where the acetylene molecule inserts into the water hydrogen-bonding network are the most stable. uoa.gr
Table 3: Calculated Interaction Energies and Geometries for the this compound Global Minimum
| Method/Basis Set | Interaction Energy (ΔEₑ, kcal/mol) | Zero-Point Corrected Energy (ΔE₀, kcal/mol) | H-bond Distance (R(O⋯H), Å) | Reference |
|---|---|---|---|---|
| MP2/aug-cc-pVTZ | -2.99 | -2.15 | 2.181 | uoa.gr |
| MP4/aug-cc-pVTZ | -2.88 | - | 2.203 | uoa.gr |
| CCSD(T)/aug-cc-pVTZ (Best Estimate) | -2.87 | -2.04 | 2.190 | uoa.grosti.gov |
| MP2/aug-cc-pVDZ | -3.41 | -2.48 | 2.192 | uoa.gr |
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamic processes and macroscopic properties like phase behavior. These simulations solve Newton's equations of motion for a system of interacting atoms and molecules. A critical component for accurate MD simulations is the intermolecular potential, or force field, which describes the interactions between molecules.
For systems like acetylene, highly accurate intermolecular potentials can be developed by fitting to a large set of interaction energies calculated using high-level quantum chemistry methods. acs.org These potentials can then be used in large-scale simulations, such as Gibbs ensemble Monte Carlo, to predict the vapor-liquid phase behavior of the substance. acs.org This approach has been successfully used for pure acetylene, showing excellent agreement with experimental data for properties like saturated density and vapor pressure, without using any experimental data in the potential's parameterization. acs.org
While extensive MD simulations specifically for this compound mixtures are not widely reported, this methodology is well-suited to explore their properties. Such simulations could be used to investigate the solvation structure of acetylene in water, diffusion coefficients, and the phase diagram of this compound mixtures under various conditions, which is relevant to processes like the formation of gas hydrates.
First-principles molecular dynamics (FPMD), or ab initio molecular dynamics (AIMD), is a powerful simulation technique where the forces on the atoms are calculated "on-the-fly" using electronic structure theory (typically Density Functional Theory, DFT) at each step of the simulation. This avoids the need for a pre-defined force field and allows for the modeling of chemical reactions where bonds are formed and broken.
FPMD is particularly useful for exploring reaction mechanisms in complex systems. For example, AIMD simulations have been used to unravel the complex ion-molecule reaction pathways that occur following the ionization of pure acetylene clusters. pnas.org These simulations showed how ionized dimers, trimers, and tetramers dynamically rearrange to form stable products like C₄H₄⁺ and the benzene cation (C₆H₆⁺), tracking the bond-breaking and bond-forming events over time. pnas.org
This same methodology could be applied to investigate potential reaction mechanisms in the this compound system, such as the hydration of acetylene to form vinyl alcohol or acetaldehyde (B116499). FPMD simulations could trace the reaction coordinates, identify transition states, and determine the role of additional water molecules in catalyzing the reaction, providing a level of mechanistic detail that is difficult to obtain from experiments alone.
Force Field Development for this compound Systems
The accurate simulation of this compound systems at the molecular level relies heavily on the quality of the underlying force field, which dictates the interatomic interactions. The development of such force fields is a meticulous process aimed at reproducing experimental data and high-level quantum mechanical (QM) calculations. These force fields are essential for performing molecular dynamics (MD) simulations to study the structure, dynamics, and thermodynamics of acetylene in aqueous environments.
A primary challenge in developing a force field for an this compound system is accurately capturing the non-bonded interactions, which include van der Waals forces and electrostatic interactions. The Lennard-Jones (LJ) potential is commonly used to describe the van der Waals interactions, while point charges centered on the atoms typically model the electrostatics. For general-purpose small molecule force fields like the OpenFF "Sage" force field, LJ parameters are optimized against condensed-phase physical properties, such as liquid densities and enthalpies of mixing. mpg.de The inclusion of data from binary mixtures is critical for accurately representing the interactions between different types of molecules, such as acetylene and water. mpg.de The choice of the water model, for instance, TIP3P, is also a crucial consideration, as the force field parameters for the solute (acetylene) are developed to be compatible with it. mpg.deacs.org
The development process for modern force fields often follows a multi-stage strategy, as exemplified by the OpenFF Sage force field. mpg.deacs.org This involves an iterative process of parameter optimization and validation against a wide array of data.
Interactive Data Table: General Stages of Force Field Development
| Stage | Description | Objective |
| 1. Non-bonded Parameter Training | Initial parameters (e.g., from existing force fields like AMBER) are refined. Lennard-Jones (LJ) parameters are refit against experimental condensed-phase data like liquid densities and enthalpies of mixing. mpg.de | To accurately model the size, shape, and non-bonded interactions of molecules in a liquid environment. |
| 2. Bonded Parameter Training | Valence parameters (bond lengths, angles, and dihedral/torsion angles) are trained against a large database of QM calculations, such as optimized geometries and torsion energy profiles. mpg.deacs.org | To correctly represent the internal geometry and conformational energy landscape of the molecule. |
| 3. Validation and Benchmarking | The newly developed force field is rigorously tested against a diverse set of data not used during the training process. This includes QM geometries, solvation free energies, and protein-ligand binding free energies. acs.org | To assess the quality, accuracy, and transferability of the new parameters across different chemical systems and properties. |
For systems where chemical reactions are of interest, such as in catalysis or pyrolysis, a reactive force field is required. The ReaxFF (Reactive Force Field) is a prominent example, designed to model bond formation and breakage during MD simulations. researchgate.net Unlike traditional, non-reactive force fields, ReaxFF uses a bond-order formalism that allows for the continuous description of bond dissociation and formation, enabling the simulation of chemical reactions. researchgate.net The development of a ReaxFF potential for a specific system, such as acetylene interacting with a metal catalyst in the presence of water, involves parameterizing the force field against a substantial dataset of QM calculations for various reaction pathways, transition states, and intermediate species. researchgate.net These force fields are particularly well-suited for studying complex reactive events in systems like catalysis and combustion. researchgate.net For instance, ReaxFF has been successfully used to investigate the reaction kinetics and formation of soot precursors during acetylene pyrolysis, demonstrating its ability to explore complex reaction networks. copernicus.org
Development of Computational Models for Catalytic Processes
Computational models are indispensable tools for unraveling the complex mechanisms of catalytic processes involving acetylene and water. These models, primarily based on Density Functional Theory (DFT) and microkinetic modeling, provide insights into reaction pathways, catalyst activity, and selectivity that are often difficult to obtain through experimental means alone.
A significant area of research is the semi-hydrogenation of acetylene to ethylene (B1197577), a crucial reaction for purifying ethylene streams. researchgate.net Water can play a direct role as a hydrogen source in electrocatalytic systems. chinesechemsoc.org Computational studies have been instrumental in understanding and predicting the behavior of metal catalysts for this process. chinesechemsoc.org DFT calculations are used to determine the adsorption energies of reactants, the energetics of intermediate species, and the activation barriers for elementary reaction steps on catalyst surfaces.
For example, in the selective hydrogenation of acetylene on a Palladium (Pd) surface, detailed microkinetic models have been developed using energies derived from DFT calculations. acs.org These models have shown that considering the effects of surface coverage of adsorbates is crucial for obtaining results that agree with experimental data. acs.org A coverage-dependent microkinetic model for acetylene hydrogenation on Pd(111) yielded a turnover frequency (TOF) at 300 K of 1.41 s⁻¹, a result far more reasonable than the 3.16 × 10⁻²⁴ s⁻¹ predicted by a coverage-independent model. acs.org This highlights the necessity of incorporating realistic surface conditions into the models. These computational approaches allow for a comprehensive kinetic analysis and have been correlated with experimental data for catalysts like Pd/Al2O3, confirming the feasibility of using computational screening for complex catalysts. researchgate.net
The influence of water is also critical in other catalytic syntheses starting from acetylene. In the synthesis of N-vinyl pyrrolidone (NVP) from acetylene and 2-pyrrolidone catalyzed by a strong base, DFT calculations have clarified the dual role of water. rsc.org While water is necessary for the formation of the active catalytic species, it also promotes a ring-opening process that leads to catalyst deactivation. rsc.org Understanding this mechanism through computation has enabled process improvements, such as using a specific reactor design to enhance acetylene concentration in the liquid phase, thereby favoring the main reaction over the deactivation pathway. rsc.org This work demonstrates how computational modeling can provide actionable insights for process and reactor design. rsc.org
Interactive Data Table: Computational Models in this compound Catalysis
| Computational Model | Application | Key Insights |
| Density Functional Theory (DFT) | Calculating adsorption energies, reaction barriers, and electronic structures of catalysts and intermediates. acs.orgrsc.org | Provides fundamental energetic data for reaction mechanisms. Used to understand catalyst deactivation by water in NVP synthesis. rsc.org |
| Microkinetic Modeling | Simulating overall reaction kinetics (e.g., TOF, selectivity) based on DFT-derived parameters. researchgate.netacs.org | Predicts catalyst performance under realistic conditions. Demonstrates the importance of surface coverage effects in acetylene hydrogenation. acs.org |
| Continuum Solvation Models (e.g., SMD) | Simulating the effect of a solvent environment on reaction energetics in DFT calculations. uio.no | Provides a rationale for the catalytic functionalization of acetylene in a solvent and explains differences in reactivity between substrates. uio.no |
| Reactive Molecular Dynamics (MD) with ReaxFF | Simulating large-scale, complex reactive events like catalysis and combustion over longer timescales. researchgate.net | Allows for the study of bond formation/breakage and reaction pathways in complex systems where multiple reactive events occur simultaneously. researchgate.net |
Furthermore, computational studies have been employed to understand the mechanistic details of other acetylene functionalization reactions. For a gold-catalyzed trifluoroacetoxylation of acetylene, DFT calculations were used to test the proposed catalytic cycle. uio.no The study revealed a complex double insertion pathway and provided a rationale for why acetylene undergoes catalytic functionalization while ethylene does not, attributing it to differences in the kinetic and thermodynamic properties of key intermediates. uio.no These examples underscore the power of computational modeling in providing a deep, molecular-level understanding of catalytic processes involving the this compound system.
Emerging Research Directions in Acetylene Water Chemistry
Sustainable Production of Acetylene (B1199291) from CO₂ and Water
The traditional production of acetylene relies heavily on fossil fuels, either through the calcium carbide process using coal-derived coke or the thermal cracking of hydrocarbons. doshisha.ac.jpbioengineer.org These methods contribute significantly to carbon emissions. bioengineer.org A major focus of current research is the development of sustainable routes to acetylene using carbon dioxide (CO₂) and water as feedstocks, effectively creating a carbon-neutral or even carbon-negative cycle.
One promising approach involves an electrochemical process using high-temperature molten salts. doshisha.ac.jpdoshisha.ac.jp In this method, CO₂ is electrochemically converted to metal carbides, such as calcium carbide (CaC₂) or lithium carbide (Li₂C₂), in a molten salt bath. specialchem.comosti.gov These metal carbides then react with water to produce acetylene gas. specialchem.comosti.gov
For instance, researchers have developed a two-step electrolysis process. doshisha.ac.jpbioengineer.org First, carbon is electrodeposited from CO₂ onto an electrode in a molten salt mixture. doshisha.ac.jpbioengineer.org Subsequently, this carbon is converted to CaC₂, which then yields acetylene upon reaction with water. doshisha.ac.jpbioengineer.org While the current efficiency of this process is still under optimization, it represents a significant step towards a more sustainable acetylene industry. doshisha.ac.jpbioengineer.org
Another innovative strategy is a lithium-mediated electrochemical cycle. osti.gov This process involves the electrochemical generation of an active lithium surface from lithium hydroxide (B78521), which then reacts with a carbon source like CO₂ to form lithium carbide (Li₂C₂). osti.gov The Li₂C₂ is subsequently hydrolyzed to produce acetylene and regenerate the lithium hydroxide, completing the cycle. osti.gov This method has shown favorable current density and selectivity, avoiding common side products seen in aqueous electrochemical CO₂ reduction. osti.gov
Table 1: Comparison of Conventional and Emerging Acetylene Production Methods
| Feature | Conventional Methods (Calcium Carbide/Cracking) | Electrochemical Conversion of CO₂ and Water |
|---|---|---|
| Primary Feedstock | Fossil Fuels (Coal, Natural Gas) | Carbon Dioxide, Water |
| Environmental Impact | High Carbon Footprint | Potential for Carbon Neutrality/Negativity |
| Key Intermediate | Calcium Carbide (from coke), various hydrocarbons | Metal Carbides (e.g., CaC₂, Li₂C₂) |
| Energy Source | High-Temperature Furnaces | Electricity (can be from renewable sources) |
| Current Status | Industrially Established | Research and Development Phase |
Novel Catalytic Systems for Acetylene Transformations in Aqueous Media
The transformation of acetylene in water is a cornerstone of industrial chemistry, used to produce valuable chemicals like vinyl chloride and acetaldehyde (B116499). doshisha.ac.jpyoutube.com However, many traditional catalytic systems suffer from issues like the use of toxic metals (e.g., mercury) or harsh reaction conditions. acs.org Emerging research is focused on developing novel, efficient, and environmentally benign catalytic systems that operate effectively in aqueous media.
A significant area of advancement is the use of palladium-based nanoparticles. For example, palladium nanoparticles stabilized by sodium carboxymethyl cellulose (B213188) in water have been shown to be a highly efficient and stable catalyst for the selective hydrogenation of acetylene to ethylene (B1197577) under mild conditions. rsc.org This demonstrates the potential for developing aqueous-phase catalytic processes with durable and green catalysts. rsc.org
Photocatalysis offers another exciting avenue. Researchers have successfully used light and water to convert acetylene to ethylene with nearly 100% efficiency. northwestern.edu This "photosynthesis-like" process avoids the high temperatures, pressures, and flammable hydrogen typically required, offering a much less expensive and energy-intensive alternative. northwestern.edu Single-atom catalysts, such as cobalt anchored on carbon nitride, are also being explored for the light-powered semi-hydrogenation of acetylene to ethylene using water as the proton source, eliminating the need for organic solvents or external hydrogen gas. chemrxiv.org
Furthermore, new catalytic systems are being developed for other important acetylene transformations. The hydration of acetylene to produce acetone (B3395972) is being investigated using polyfunctional mixed catalysts, with promising results from systems containing cadmium fluoride (B91410) and chromium(III) oxide on an alumina (B75360) support. e3s-conferences.org For the dimerization of acetylene, novel systems like CCl₄-TMEDA-CuCl in methanol (B129727) are showing high yields for the synthesis of conjugated diynes. mdpi.com
Deepening Understanding of Acetylene-Water Interactions at Interfaces
The behavior of acetylene at the interface with water is crucial for a wide range of chemical processes, from catalysis to atmospheric chemistry. Researchers are employing a combination of advanced experimental techniques and computational modeling to gain a deeper understanding of these interactions at the molecular level.
Computational studies are providing valuable insights into the structure and dynamics of this compound clusters and the behavior of acetylene at the air-water interface. These studies help to elucidate the nature of the hydrogen bonding and other non-covalent interactions that govern the solvation and reactivity of acetylene in aqueous environments.
Spectroscopic techniques are also playing a key role. For example, the unique interfacial phenomena between high-temperature molten salt and a carbon electrode surface are being studied to improve the efficiency of CO₂ conversion to acetylene. researchgate.net Understanding these interactions at the basal plane of the graphite (B72142) layer is crucial for optimizing the formation of calcium carbide. researchgate.net
Exploration of Exotic this compound Phase Transitions
The phase behavior of this compound mixtures under various conditions of temperature and pressure is a subject of ongoing investigation. While the formation of acetylene clathrate hydrates is well-known, researchers are now exploring more exotic phase transitions and the potential for new, metastable phases.
High-pressure studies are revealing complex phase diagrams for this compound systems. These investigations are crucial for understanding the fundamental physics and chemistry of these mixtures under extreme conditions, which can have implications for planetary science and materials science. The search for new crystalline forms of acetylene hydrate (B1144303) and the study of their stability and properties are active areas of research.
Applications of this compound Chemistry in Materials Synthesis
The unique reactivity of acetylene in the presence of water is being harnessed to create a variety of advanced materials. The polymerization of acetylene is a key process in this area, leading to the formation of conductive polymers and other functional materials.
Polyacetylene, a semiconducting material, is produced from acetylene and has significant potential in electronic applications. bioengineer.org The ability to control the polymerization process in aqueous media opens up possibilities for more environmentally friendly and cost-effective synthesis routes.
Furthermore, acetylene is a versatile building block for the synthesis of a wide range of organic compounds that can serve as monomers for polymerization. The reaction of acetylene with water can be a starting point for producing chemicals like vinyl chloride, which is the monomer for polyvinyl chloride (PVC), one of the most widely used plastics. doshisha.ac.jptjtywh.com Research into more sustainable and efficient ways to produce these monomers from acetylene and water is a key focus. specialchem.com Acetylene is also used in the production of other polymers and resins, where its high reactivity allows for the creation of strong and durable materials for applications in automotive parts, construction, and medical devices. air-source.com
Advanced In Situ Spectroscopic Probes for Reaction Monitoring
To truly understand and optimize the complex reactions involving acetylene and water, it is essential to monitor these processes in real-time under actual operating conditions. Advanced in situ and operando spectroscopic techniques are providing unprecedented insights into reaction mechanisms, catalyst behavior, and the formation of transient intermediates.
Operando spectroscopy, which combines catalytic performance measurement with simultaneous spectroscopic characterization, is a particularly powerful tool. psi.chresearchgate.net Techniques like X-ray absorption spectroscopy (XAS), Raman spectroscopy, and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) are being used to study catalysts at work. researchgate.netnih.govresearchgate.net For instance, operando XAS has been used to identify the active sites in gold-based catalysts for acetylene hydrochlorination, revealing the importance of single-site cationic gold species. cardiff.ac.uk
Miniaturized and highly sensitive spectroscopic probes are also being developed. Microscale fiber photoacoustic spectroscopy, for example, allows for in situ and real-time trace gas sensing of acetylene with high sensitivity and a very fast response time. spiedigitallibrary.org Linear Raman spectroscopy is another technique being employed to monitor the gas phase composition and temperature during processes like the catalytic chemical vapor deposition of carbon nanotubes from acetylene. nih.gov These advanced analytical methods are crucial for accelerating the discovery and optimization of new catalytic systems and for gaining a fundamental understanding of this compound chemistry.
Q & A
Q. How can the solubility of acetylene in water be experimentally measured under varying temperatures, and what methodological considerations are critical for reproducibility?
Methodological Answer : To measure solubility, use a gravimetric or manometric setup. For gravimetry, saturate water with acetylene in a sealed reactor at controlled temperatures (e.g., 10–50°C) and measure mass changes after equilibration. Calibrate pressure sensors and account for vapor-liquid equilibrium shifts using the Henry’s Law constant, which requires corrections for non-ideal gas behavior at high pressures . Ensure reactor inertness (e.g., stainless steel or glass-lined vessels) to prevent catalytic reactions. Replicate trials ≥3 times and report uncertainties via error bars. For reproducibility, document ambient humidity, gas purity (≥99.9%), and agitation protocols .
Advanced Research Question
Q. What spectroscopic techniques are optimal for characterizing acetylene-water interfacial interactions, and how do conflicting interpretations of hydrogen-bonding dynamics arise in existing studies?
Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) and sum-frequency generation (SFG) spectroscopy are preferred for probing interfacial interactions. SERS detects vibrational modes of acetylene adsorbed on water-coated nanoparticles (e.g., Ag/Cu), but nanoparticle aggregation can distort signals—mitigate by optimizing colloidal stability . SFG resolves hydrogen-bonding orientation but faces challenges in distinguishing bulk vs. interfacial contributions. Contradictions in literature arise from differing substrate preparation (e.g., hydrophobic vs. hydrophilic surfaces) and baseline subtraction methods. Resolve discrepancies by standardizing experimental conditions (pH, ionic strength) and validating with molecular dynamics simulations .
Basic Research Question
Q. What safety protocols are essential for handling this compound mixtures in combustion experiments?
Methodological Answer : Acetylene’s explosive limits (2.5–81% in air) necessitate inert gas purging (e.g., N₂) of reaction chambers before ignition. Use explosion-proof equipment rated for pressures ≥10 bar. For aqueous mixtures, monitor dissolved oxygen via electrochemical sensors to prevent peroxide formation. Implement remote operation via closed-loop control systems and conduct hazard operability (HAZOP) assessments for leak detection .
Advanced Research Question
Q. How can contradictions in reported combustion efficiencies of this compound vapor mixtures be reconciled across studies using different reactor geometries?
Methodological Answer : Discrepancies often stem from variations in reactor aspect ratios (L/D), which alter flame propagation and quenching. For example, cylindrical reactors with L/D >5 promote turbulent mixing, increasing apparent efficiency by 15–20% compared to spherical reactors. Standardize comparisons using dimensionless parameters (e.g., Damköhler number) and validate with computational fluid dynamics (CFD) models. Cross-reference data with Tesner and Tsibulevsky’s 1967 benchmark study, which used optically accessible quartz reactors to minimize thermal boundary effects .
Basic Research Question
Q. What computational models are suitable for predicting phase behavior in this compound systems, and what are their limitations?
Methodological Answer : Use the Peng-Robinson equation of state (EoS) with Boston-Mathias modifications for vapor-liquid equilibria. For aqueous solubility, incorporate the NRTL activity coefficient model to account for hydrogen bonding. Limitations include poor accuracy at T > 100°C due to neglected dimerization of acetylene. Validate models against high-pressure experimental data (e.g., Sawyer 1970) and refine using machine learning algorithms trained on multi-property datasets .
Advanced Research Question
Q. How do isotopic labeling (e.g., D₂O) and neutron scattering techniques resolve ambiguities in acetylene hydration mechanisms proposed by NMR studies?
Methodological Answer : Deuterium labeling in quasi-elastic neutron scattering (QENS) reveals hydrogen exchange rates between acetylene and water, resolving whether hydration proceeds via concerted proton transfer or stepwise intermediates. Contrast with ¹³C NMR chemical shifts, which may misattribute peak splitting to hydration when caused by pH-dependent solvation. Calibrate instruments using reference systems (e.g., acetylene in D₂O vs. H₂O) and apply maximum entropy analysis to deconvolute overlapping QENS signals .
Basic Research Question
Q. What statistical methods are recommended for analyzing kinetic data from acetylene hydrolysis experiments?
Methodological Answer : Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit time-resolved concentration data to rate laws. For pseudo-first-order kinetics under excess water, apply the integrated rate law , but validate assumptions via residual plots. Report confidence intervals for rate constants (k) and compare models (e.g., Akaike criterion) if mechanistic ambiguity exists. Use bootstrapping to assess robustness with small datasets (n < 10) .
Advanced Research Question
Q. Why do ab initio simulations of this compound clusters contradict experimental Raman spectra regarding bending mode frequencies, and how can this be resolved?
Methodological Answer : Discrepancies arise from incomplete basis sets (e.g., neglecting diffuse functions in DFT calculations) or anharmonic effects in experimental spectra. Use post-Hartree-Fock methods (MP2/CCSD(T)) with aug-cc-pVTZ basis sets to improve accuracy. For experimental validation, perform temperature-dependent Raman studies (77–298 K) to isolate anharmonic contributions and apply wavelet transforms for peak deconvolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
